Cromolyn sodium hydrate
Description
Chemical Structure and Composition of Cromolyn Sodium Hydrate
This compound (C23H14O11·2Na·XH2O) features a bis-chromone carboxylate structure with two sodium counterions and variable hydration states (X = 0-9). The central 2-hydroxypropane bridge connects two 4-oxo-4H-chromene-2-carboxylate moieties, creating a symmetrical anion that coordinates with sodium ions through oxygen atoms. Hydration induces lattice expansion along the b-axis, increasing unit cell dimensions by up to 7% at 90% relative humidity (RH).
Crystallographic Characterization of Hydrate Forms
Single-Crystal X-ray Diffraction Analysis of Sodium Channel Structures
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with sodium ions occupying discrete channels parallel to the c-axis. Each sodium ion exhibits distorted octahedral coordination, binding to:
- Two carboxylate oxygen atoms from adjacent chromone rings
- Three water molecules in primary coordination spheres
- One ether oxygen from the propane bridge
This configuration creates infinite ⋯Na–O–Na⋯ chains separated by 4.7 Å, with water molecules filling interstitial spaces between the hydrophobic chromone moieties. The sodium channels demonstrate remarkable flexibility, expanding laterally by 0.3-0.5 Å upon hydration while maintaining axial integrity.
Water Molecule Coordination in Hydrated Lattices
Variable-temperature X-ray studies identify three distinct water populations:
- Strongly bound waters (2-3 molecules): Coordinate directly to sodium ions (Na–O distance: 2.35-2.45 Å)
- Channel waters (3-4 molecules): Form hydrogen-bonded networks (O–O distance: 2.75-2.90 Å) between sodium chains
- Surface waters (1-2 molecules): Physisorbed to chromone aromatic rings with interaction energies <25 kJ/mol
The coordination number of sodium increases from 5.2 in the anhydrous form to 6.8 in the nonahydrate, accompanied by a 12% decrease in lattice density (1.62 → 1.43 g/cm³).
Molecular Interactions in Hydrate Systems
Hydrogen-Bonding Networks Involving Sodium Ions
²³Na MQMAS NMR spectroscopy quantifies three distinct sodium environments in hydrated forms:
| Environment | δiso (ppm) | CQ (MHz) | Population (%) |
|---|---|---|---|
| Na1 | -8.2 | 3.1 | 42 |
| Na2 | -11.5 | 2.7 | 35 |
| Na3 | -14.9 | 1.8 | 23 |
These environments correspond to sodium ions participating in:
- Type A : Two carboxylate + four water coordinations
- Type B : Three carboxylate + three water coordinations
- Type C : Four carboxylate + two water coordinations
The hydrogen-bond network exhibits directional anisotropy, with stronger bonds along the a-axis (O–O: 2.65 Å) compared to the b-axis (O–O: 2.89 Å). This anisotropy facilitates preferential water diffusion along specific crystallographic directions during hydration/dehydration cycles.
Thermodynamic Stability of Hydrate Polymorphs
Gravimetric vapor sorption analysis reveals three stability regimes:
| Hydration State | RH Range (%) | ΔG (kJ/mol) | Kinetic Stability |
|---|---|---|---|
| Anhydrous | 0-30 | +12.7 | Metastable (t½ = 48h) |
| Hemihydrate | 30-60 | -8.4 | Stable (t½ >6mo) |
| Nonahydrate | 60-93 | -21.9 | Stable (t½ >1yr) |
Above 93% RH, the crystalline lattice undergoes irreversible collapse into a nematic mesophase with characteristic birefringence patterns (Δn = 0.12-0.15). Dehydration kinetics follow the Ginstling-Brounshtein model (R² = 0.98), indicating diffusion-controlled water loss through sodium channels.
Properties
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na.H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZBBKUQXFWZCB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Na2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Diethyl Cromoglycate
This compound is synthesized via hydrolysis of diethyl cromoglycate (Cromolyn diethyl ester). The process involves:
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Reaction conditions : Diethyl cromoglycate is mixed with inorganic bases (e.g., NaOH, KOH) in ethanol-water solutions (50–80% ethanol) at 50–80°C.
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pH control : Adjusting pH to 4.0–5.0 using HCl accelerates crystallization.
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Isolation : Cooling the hydrolyzed solution to 5–10°C precipitates cromolyn sodium, which is filtered and dried.
Key parameters :
| Component | Molar Ratio (Base : Diethyl ester) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | 2.5–3.5 : 1 | 60–75 | 85–92 |
| Ethanol concentration | 60–75% (w/w) | – | – |
This method produces cromolyn sodium with 2–6 water molecules per formula unit, depending on post-synthesis drying conditions.
Hydrate-Specific Crystallization Techniques
Controlled Humidity Crystallization
Two distinct hydrate forms are produced via humidity control:
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Low-water-content hydrate (2–3 H₂O) : Achieved by storing cromolyn sodium at 40–60% relative humidity (RH).
Structural analysis :
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Single-crystal X-ray diffraction reveals sodium channels where water molecules coordinate directly to Na⁺ ions.
-
²³Na-MQMAS NMR distinguishes hydrate forms by quadrupolar coupling constants (QCC):
Hydrate Form QCC (MHz) Isotropic Shift (ppm) Low-water (2–3 H₂O) 2.1 −5.2 High-water (5–6 H₂O) 1.8 −4.7
Formulation Methods for Hydrate Stability
Ophthalmic Solutions
The CN111588693A patent details a method for cromolyn sodium eye drops with enhanced hydrate stability:
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Solution preparation :
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Dissolve 2–4% cromolyn sodium, 0.01–0.2% edetate disodium, 0.01–0.03% benzalkonium chloride, and ZnCl₂/ZnSO₄ in water.
-
-
Filtration :
Stability outcomes :
| Parameter | Initial Value | 6-Month Accelerated Stability |
|---|---|---|
| Osmolality (mOsm/kg) | 290–310 | 285–315 |
| pH | 5.5–6.5 | 5.3–6.7 |
| Impurities (%) | <0.1 | <0.2 |
Advanced Particle Engineering
Supercritical Assisted Atomization (SAA)
Micronized this compound for inhalers is produced via SAA:
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Conditions : 150 bar CO₂, 80°C, 10 mg/mL aqueous solution.
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Particle characteristics :
Property SAA-Processed Conventional Spray-Dried Median diameter (μm) 1.2–2.5 3.5–5.0 Water content (%) 5.8 8.2 Crystallinity Amorphous Partially crystalline
Degradation Avoidance Strategies
Alkaline Degradation Control
Alkaline conditions (>pH 9) degrade cromolyn sodium into:
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Deg1 : 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid (via ester hydrolysis).
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Deg2 : Oxidative dimerization product (orange-yellow precipitate).
Mitigation measures :
Analytical Characterization
Solid-State NMR
²³Na-MQMAS NMR quantifies hydrate forms in final products without sample destruction:
Thermogravimetric Analysis (TGA)
| Hydrate Form | Weight Loss (%) (25–150°C) | Residual Water (%) |
|---|---|---|
| Low-water | 8.2 | 2.1 |
| High-water | 14.7 | 5.3 |
Industrial-Scale Production Considerations
Drying Protocols
Chemical Reactions Analysis
Types of Reactions
Cromolyn (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: Cromolyn can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding alcohol derivatives.
Substitution: Cromolyn can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of cromolyn, such as alcohols, ketones, and substituted chromone compounds .
Scientific Research Applications
Respiratory Disorders
- Asthma : Cromolyn sodium is FDA-approved for the prophylactic treatment of asthma. It is particularly beneficial for patients with exercise-induced bronchospasm and those with mild to moderate persistent asthma.
- Allergic Rhinitis : The nasal spray formulation is effective in treating symptoms associated with hay fever and other nasal allergies.
Gastrointestinal Disorders
Cromolyn sodium has been investigated for its efficacy in treating various gastrointestinal conditions:
- Irritable Bowel Syndrome (IBS) : Studies have shown that oral administration can alleviate symptoms in IBS patients.
- Crohn’s Disease and Ulcerative Colitis : Administered as an oral capsule or enema, it has been used to manage symptoms in patients with these inflammatory bowel diseases.
Dermatological Conditions
Cromolyn sodium is utilized topically for several skin disorders:
- Mastocytosis : It helps control symptoms related to mast cell activation.
- Pruritus/Urticaria : Topical formulations have been effective in reducing itching and inflammation.
Research Findings
Recent studies have highlighted the diverse applications of cromolyn sodium hydrate:
| Condition | Formulation | Dosage | Duration | Efficacy |
|---|---|---|---|---|
| Asthma | Inhalation | 200-800 mg/day | Continuous use | Prevents exercise-induced symptoms |
| Allergic Rhinitis | Nasal Spray | 20 mg per nostril | 6 weeks | Reduces nasal symptoms |
| Irritable Bowel Syndrome | Oral Capsules | 450-2000 mg/day | 4-52 weeks | Alleviates abdominal pain |
| Crohn’s Disease | Oral Capsules/Enema | 800-2000 mg/day | 4 weeks - 6 months | Reduces disease activity |
| Mastocytosis | Topical Cream | 400 mg/day | 1-26 months | Controls mast cell symptoms |
Case Study 1: Cromolyn Sodium in Asthma Management
A clinical trial involving patients with exercise-induced asthma demonstrated significant improvements in lung function when treated with inhaled cromolyn sodium prior to physical activity. Patients reported fewer episodes of wheezing and required less rescue medication compared to the control group.
Case Study 2: Efficacy in Gastrointestinal Disorders
In a cohort study on patients with IBS, those treated with oral cromolyn sodium experienced a marked reduction in symptom severity as measured by standardized questionnaires. The treatment was well-tolerated, with minimal side effects reported.
Mechanism of Action
Cromolyn (sodium salt hydrate) exerts its effects by stabilizing mast cells and preventing the release of histamine, leukotrienes, and other inflammatory mediators. The mechanism involves interference with antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting degranulation . This action helps in reducing allergic reactions and inflammation.
Comparison with Similar Compounds
Therapeutic Mechanism and Clinical Use
Table 1: Comparative Overview of Cromolyn Sodium Hydrate and Similar Therapeutic Agents
- Cromolyn vs. Terbutaline Sulfate: While cromolyn prevents inflammation, terbutaline provides immediate symptom relief via bronchodilation.
- Cromolyn vs. Montelukast : Montelukast’s once-daily dosing improves adherence, whereas cromolyn requires frequent administration. Both lack corticosteroid side effects, but montelukast is preferred in persistent asthma .
Physicochemical and Structural Properties
Table 2: Hydrate Structure Comparison of Sodium Salts
Cromolyn’s unique dual hydrate structure enhances stability and solubility, critical for its formulation in nebulizers and ocular gels . In contrast, cefazolin’s channel hydrate allows easier water loss, impacting shelf-life .
Formulation and Delivery Systems
Biological Activity
Cromolyn sodium hydrate, known for its role as a mast cell stabilizer, is a compound widely used in the management of allergic conditions and asthma. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.
Cromolyn sodium primarily functions by stabilizing mast cells and preventing their degranulation. This action inhibits the release of inflammatory mediators such as histamine and leukotrienes, which are crucial in allergic responses and bronchoconstriction. The compound achieves this by blocking calcium influx into mast cells, thus preventing the release of pro-inflammatory substances upon antigen exposure .
Key Mechanisms:
- Mast Cell Stabilization : Prevents degranulation after antigen exposure.
- Calcium Channel Blockade : Inhibits calcium entry into mast cells.
- Inhibition of Inflammatory Cell Recruitment : Reduces the activation and chemotaxis of eosinophils and neutrophils .
Pharmacokinetics
Cromolyn sodium has low oral bioavailability (0.5% to 2%) and is primarily excreted unchanged in feces. Its half-life ranges from 80 to 90 minutes, with effects lasting approximately six hours post-administration . The delayed onset of action (2 to 6 weeks) necessitates consistent use for optimal therapeutic outcomes .
Clinical Applications
Cromolyn sodium is utilized in various clinical settings:
- Asthma Management : Effective in preventing exercise-induced bronchospasm and reducing airway hyperresponsiveness.
- Allergic Conditions : Used for allergic rhinitis, conjunctivitis, and skin allergies.
- Mastocytosis Treatment : Provides symptomatic relief in patients with systemic mastocytosis, improving gastrointestinal symptoms and skin manifestations .
Case Studies
- Asthma Patients : A study comparing an HFA formulation of cromolyn sodium with a CFC formulation showed significant improvements in asthma symptoms (12% to 18% improvement over placebo) without major adverse effects .
- Mastocytosis Trials : In trials involving 36 patients with mastocytosis, cromolyn sodium demonstrated clinically significant improvements in gastrointestinal symptoms and skin manifestations within 2-6 weeks of treatment initiation .
Research Findings
Recent studies have explored the broader implications of cromolyn sodium's biological activity:
- A meta-analysis indicated that topical formulations (e.g., 4% cream) significantly improve symptoms in atopic dermatitis patients, suggesting its effectiveness beyond respiratory conditions .
- Research has shown that cromolyn sodium can inhibit tachykinin-mediated airway leakage in asthmatic models, indicating potential utility in treating various inflammatory conditions .
Data Tables
Q & A
Basic Research Questions
Q. How can researchers confirm the chemical identity and purity of cromolyn sodium hydrate in experimental formulations?
- Methodological Answer : Utilize spectroscopic techniques (e.g., UV-Vis spectrophotometry) as per USP monographs . For example, prepare a standard solution (25 µg/mL) using pH 7.4 sodium phosphate buffer and measure absorbance at 326 nm. Compare results against reference standards to calculate purity. Structural validation via NMR or mass spectrometry is recommended for novel formulations.
Q. What experimental protocols ensure reproducible pharmacokinetic data for this compound in preclinical studies?
- Methodological Answer : Follow standardized administration routes (e.g., oral, inhaled) with controlled dosing intervals, as outlined in clinical trial designs . For oral studies, dissolve this compound in water (100 mg/5 mL) and administer 30 minutes before meals. Track bioavailability using HPLC to quantify plasma concentrations, noting its poor gastrointestinal absorption (~1%) .
Q. How should researchers address stability challenges in this compound solutions during long-term storage?
- Methodological Answer : Store solutions at 20–25°C in light-protected containers . Monitor for precipitation or discoloration, which indicate degradation. Accelerated stability studies using alkaline conditions (e.g., sodium hydroxide) can model degradation pathways and identify breakdown products via advanced spectrophotometric methods .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in this compound’s mast cell stabilization efficacy across in vitro vs. in vivo models?
- Methodological Answer : Conduct parallel in vitro (e.g., sensitized mast cell assays) and in vivo (e.g., murine asthma models) studies under identical drug concentrations. Control variables such as tissue-specific bioavailability and immune microenvironment differences. Use crossover trial designs to minimize inter-subject variability, as demonstrated in placebo-controlled mastocytosis trials .
Q. How do formulation variables (e.g., hydration state, excipients) impact this compound’s anti-inflammatory activity in pulmonary delivery systems?
- Methodological Answer : Compare nebulized (20 mg/2 mL) vs. dry powder formulations using bronchial epithelial cell models. Assess leukotriene inhibition via ELISA and histamine release assays. Include water content analysis (TGA/DSC) to correlate hydration state with dissolution kinetics and therapeutic efficacy .
Q. What statistical approaches are recommended for analyzing small-sample clinical trials (e.g., n=36) involving this compound in rare diseases like mastocytosis?
- Methodological Answer : Employ non-parametric tests (e.g., Wilcoxon signed-rank) for skewed data and Bayesian hierarchical models to account for limited participant numbers. Reference FDA trial designs that used crossover methodologies to enhance statistical power despite small cohorts .
Q. How can researchers validate the specificity of this compound’s degradation products in stability-indicating assays?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
